1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a unique combination of a hexahydrocyclohepta[c]pyrazole ring and a triazolylmethyl-pyrrolidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocyclohepta[c]pyrazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The triazolylmethyl-pyrrolidine moiety is then introduced via nucleophilic substitution or coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole: Shares the core structure but lacks the triazolylmethyl-pyrrolidine moiety.
Triazolylmethyl-pyrrolidine derivatives: Compounds with similar triazole and pyrrolidine structures but different core frameworks.
Uniqueness
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its combination of a hexahydrocyclohepta[c]pyrazole ring and a triazolylmethyl-pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(15-13-6-2-1-3-7-14(13)18-19-15)22-9-4-5-12(22)11-21-10-8-17-20-21/h8,10,12H,1-7,9,11H2,(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSNJRHYVHPKT-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCCC3CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCC[C@H]3CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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